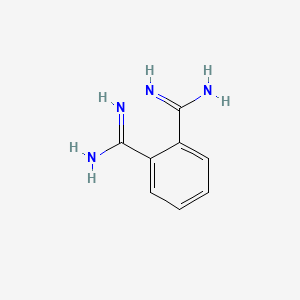

1,2-Diamidinobenzene

Description

BenchChem offers high-quality 1,2-Diamidinobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Diamidinobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzene-1,2-dicarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H3,9,10)(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMCQHMXUGVADN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=N)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404011 | |

| Record name | 1,2-DIAMIDINOBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210051-59-5 | |

| Record name | 1,2-DIAMIDINOBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Tautomerism of 1,2-Diamidinobenzene and 1,3-Diiminoisoindoline

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, plays a pivotal role in the chemical reactivity, physical properties, and biological activity of many organic molecules. This guide provides a comprehensive technical exploration of the tautomeric relationship between 1,2-diamidinobenzene and its cyclic counterpart, 1,3-diiminoisoindoline. This tautomerism is of significant interest to researchers in medicinal chemistry and materials science due to the versatile applications of these scaffolds. We will delve into the synthesis, structural analysis, factors influencing the tautomeric equilibrium, and the experimental and computational methodologies used to study this phenomenon. This document is intended to serve as a valuable resource for scientists and professionals in drug development and related fields, offering both foundational knowledge and practical insights.

Introduction to Tautomerism: A Dynamic State of Being

Tautomerism is a form of structural isomerism where isomers, known as tautomers, are in a dynamic equilibrium and can be interconverted by the migration of a proton and the shifting of a double bond.[1] This is distinct from resonance, where only the delocalization of electrons is depicted. The relative stability of tautomers can be influenced by various factors, including temperature, solvent polarity, and pH.[2][3] Understanding and controlling tautomeric equilibria is crucial in drug design, as different tautomers can exhibit distinct pharmacological profiles and metabolic fates.[4]

This guide focuses on the prototropic tautomerism between an open-chain and a heterocyclic system, specifically the interconversion of 1,2-diamidinobenzene and 1,3-diiminoisoindoline.

Figure 1: A conceptual diagram illustrating different types of tautomerism and the key factors that influence prototropic tautomerism.

The Tautomeric Pair: 1,2-Diamidinobenzene and 1,3-Diiminoisoindoline

The tautomeric equilibrium between 1,2-diamidinobenzene and 1,3-diiminoisoindoline involves the intramolecular cyclization of the former to yield the latter. This process is driven by the nucleophilic attack of one of the amidine nitrogen atoms onto the carbon of the adjacent amidine group, followed by proton transfer.

Figure 2: The tautomeric equilibrium between 1,2-diamidinobenzene and 1,3-diiminoisoindoline.

Structural and Stability Analysis

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the relative stabilities of tautomers.[5] In the gas phase, the open-chain 1,2-diamidinobenzene is generally predicted to be the more stable tautomer due to the energetic cost of forming the strained five-membered ring in 1,3-diiminoisoindoline. However, in the solid state and in polar solvents, the cyclic 1,3-diiminoisoindoline tautomer can be significantly stabilized.[6] This stabilization arises from intermolecular interactions, such as hydrogen bonding, which are more favorable for the more polar, cyclic structure.[7]

| Tautomer | Predicted Gas Phase Stability | Factors Favoring this Tautomer |

| 1,2-Diamidinobenzene | More Stable | Lower ring strain |

| 1,3-Diiminoisoindoline | Less Stable | Aromaticity of the isoindole core, intermolecular hydrogen bonding in condensed phases |

Table 1: A summary of the factors influencing the stability of the two tautomers.

Synthesis of the Tautomers and Their Precursors

The ability to synthesize both tautomers, or precursors that can lead to a specific tautomer, is essential for their study and application.

Synthesis of 1,3-Diiminoisoindoline

1,3-Diiminoisoindoline is a well-characterized compound and serves as a key intermediate in the synthesis of phthalocyanines and other dyes.[3] It is most commonly synthesized from o-phthalonitrile.

Experimental Protocol: Synthesis of 1,3-Diiminoisoindoline from o-Phthalonitrile [3][8]

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a condenser.

-

Reagents: Add o-phthalonitrile and an alcohol solvent, such as methanol or ethanol, to the flask. The molar ratio of o-phthalonitrile to solvent can range from 1:1 to 1:15.

-

Catalyst: Introduce a catalytic amount of an alkali metal or an alkali metal compound (e.g., sodium methoxide). The catalyst amount is typically between 0.01% and 10% of the mass of the o-phthalonitrile.

-

Reaction: Stir the mixture and bubble ammonia gas through the solution. Heat the reaction to 50-60°C and maintain for 4-6 hours. The molar ratio of o-phthalonitrile to ammonia can vary from 1:0.3 to 1:13.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Isolate the solid by filtration, wash with a cold solvent, and dry. The crude product can be further purified by recrystallization from a suitable solvent like methanol.

Synthesis of 1,2-Diamidinobenzene

While less commonly isolated than its cyclic tautomer, 1,2-diamidinobenzene can be prepared, often as a salt, from 1,2-dicyanobenzene. The synthesis is analogous to the Pinner reaction, which converts nitriles into imidates and subsequently into amidines.

Proposed Experimental Protocol: Synthesis of 1,2-Diamidinobenzene Dihydrochloride

This protocol is based on the established synthesis of amidines from nitriles.

-

Imidate Formation: Dissolve 1,2-dicyanobenzene in anhydrous ethanol and cool the solution in an ice bath. Bubble dry hydrogen chloride gas through the solution until saturation. Seal the reaction vessel and allow it to stand at a low temperature (e.g., 0-5°C) for an extended period (24-48 hours) to form the bis(imino ester) dihydrochloride.

-

Ammonolysis: Cool the ethanolic solution of the bis(imino ester) dihydrochloride in an ice-salt bath. Add a solution of ammonia in ethanol dropwise with vigorous stirring. The amidine dihydrochloride will precipitate.

-

Isolation and Purification: Collect the precipitated 1,2-diamidinobenzene dihydrochloride by filtration, wash with cold ethanol, and then with diethyl ether. Dry the product under vacuum.

Experimental and Computational Characterization of Tautomerism

A combination of spectroscopic and computational methods is employed to investigate the tautomeric equilibrium.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying tautomers in solution.[9] The chemical shifts of the protons and carbons will differ significantly between the open-chain and cyclic forms. For instance, the amidinium protons of 1,2-diamidinobenzene would likely appear at a different chemical shift than the imino and amino protons of 1,3-diiminoisoindoline. Variable temperature NMR studies can also provide thermodynamic information about the equilibrium.[2]

-

Infrared (IR) Spectroscopy: The vibrational frequencies of functional groups are distinct for each tautomer. 1,2-diamidinobenzene will exhibit characteristic N-H stretching and C=N stretching frequencies for the amidine groups.[10] In contrast, 1,3-diiminoisoindoline will show different N-H stretching frequencies for the imino and amino groups, as well as a characteristic C=N stretching frequency within the isoindoline ring system.[11]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.[12] It can definitively identify which tautomer is present in the crystalline form and reveal details about intermolecular interactions, such as hydrogen bonding, that may stabilize a particular tautomer.[13]

Computational Modeling

Quantum chemical calculations, particularly DFT, are invaluable for:

-

Predicting Relative Stabilities: Calculating the Gibbs free energies of the tautomers in the gas phase and in different solvent environments (using continuum solvent models like PCM) can predict the position of the tautomeric equilibrium.[5]

-

Simulating Spectroscopic Data: Theoretical calculations of NMR chemical shifts and IR vibrational frequencies can aid in the interpretation of experimental spectra and the assignment of signals to specific tautomers.

-

Investigating the Interconversion Pathway: The transition state for the interconversion of the tautomers can be located, providing insights into the energy barrier and the mechanism of the tautomerization process.

Figure 3: A workflow diagram illustrating the synthesis and characterization of the tautomers.

Implications for Drug Development and Materials Science

The tautomeric equilibrium between 1,2-diamidinobenzene and 1,3-diiminoisoindoline has significant implications for their application.

-

Drug Development: The ability of these compounds to exist in different tautomeric forms can influence their binding to biological targets. A drug molecule may bind to a receptor in a less stable tautomeric form. Understanding the factors that control the tautomeric equilibrium can aid in the design of more potent and selective drugs. Furthermore, the different physicochemical properties of the tautomers (e.g., solubility, lipophilicity) will affect the ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.

-

Materials Science: 1,3-Diiminoisoindoline is a precursor to phthalocyanine pigments and dyes.[3] The tautomeric equilibrium can influence the reactivity of the precursor and the properties of the final material. The ability to control the tautomeric form could allow for the fine-tuning of the electronic and optical properties of the resulting materials.

Conclusion

The tautomerism between 1,2-diamidinobenzene and 1,3-diiminoisoindoline is a fascinating example of the dynamic nature of molecular structures. While the cyclic 1,3-diiminoisoindoline is more commonly encountered and utilized, its open-chain counterpart, 1,2-diamidinobenzene, is a key partner in a delicate equilibrium. The position of this equilibrium is sensitive to environmental factors, a feature that can be harnessed in the design of novel pharmaceuticals and materials. A thorough understanding of this tautomeric system, achieved through a combination of synthesis, spectroscopy, and computational modeling, is crucial for unlocking the full potential of these versatile chemical scaffolds.

References

- Process for the manufacture of 1:2-diaminobenzene. (1936). Google Patents.

-

Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

-

Synthesis of 1,2-diamines. a, b Representative examples of established... (n.d.). ResearchGate. Retrieved from [Link]

-

Tautomerism in Heterocyclic Chemistry. (1991). HETEROCYCLES, 32(2), 329. Retrieved from [Link]

-

Addition of Lithium Silylamides to 1,2-Dicyanobenzene: Isoindoline-1,3-diimine Derivatives Investigated by NMR/XRD/DFT Approach. (n.d.). ACS Publications. Retrieved from [Link]

-

1,2-Benzenediamine. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis of 1,2-dinitrobenzene. (2021). YouTube. Retrieved from [Link]

- Method for preparing o-phenylenediamine. (n.d.). Google Patents.

-

FT-IR spectrum of 1,2-phenylenediamine@CuhNFs and... (n.d.). ResearchGate. Retrieved from [Link]

-

Diiminoisoindoline: tautomerism, conformations, and polymorphism. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Diiminoisoindoline: Tautomerism, conformations, and polymorphism | Request PDF. (2025). ResearchGate. Retrieved from [Link]

-

Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

O-Phenylenediamine | C6H8N2 | CID 7243. (n.d.). PubChem. Retrieved from [Link]

-

The tautomerism of 3(5)-phenylpyrazoles: an experimental (1H, 13C, 15N NMR and X-ray crystallography) study. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

-

FTIR Spectra of 1,2-Phenylenediamine and the Cyclocondensation Product (KBr). (n.d.). ResearchGate. Retrieved from [Link]

- Method for preparing o-phenylenediamine. (n.d.). Google Patents.

-

Is there any effect of temperature on tautomerism? (2012). ResearchGate. Retrieved from [Link]

-

Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. (n.d.). MDPI. Retrieved from [Link]

-

(PDF) Structural characterization of two benzene-1,2-diamine complexes of zinc chloride: a molecular compound and a co-crystal salt. (n.d.). ResearchGate. Retrieved from [Link]

-

differences & similarities of 1H & 13C NMR spectroscopy. (2022). YouTube. Retrieved from [Link]

-

Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study. (n.d.). PMC - NIH. Retrieved from [Link]

-

Poly(1,2-diaminobenzene) and poly(1,3-diaminobenzene): Synthesis, characterization, and properties. (n.d.). Wiley Online Library. Retrieved from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). [PDF]. Retrieved from [Link]

-

Vanadyl VO(II) with o-phenylenediamine complexes preparation and spectral characterization. (2019). ResearchGate. Retrieved from [Link]

-

(PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). ResearchGate. Retrieved from [Link]

-

Acid-Base Equilibria for Tautomeric Heterocycles in the Gas-Phase: A Case of Uracil. (n.d.). MDPI. Retrieved from [Link]

-

pH-Dependent Tautomerism and pKa Values of Phloroglucinol (1,3,5-Trihydroxybenzene), Studied by 13C NMR and UV Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Analysis of the Tautomeric Properties of 2-Formylcyclopentane-1,3-Dione Using the Data of IR Spectroscopy and Nonempirical (ab initio and DFT) Quantum-Chemical Calculations. (2025). ResearchGate. Retrieved from [Link]

-

How Tautomerization Influences Drug Metabolite Formation? (2025). Patsnap. Retrieved from [Link]

-

Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (n.d.). Walsh Medical Media. Retrieved from [Link]

-

Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. (n.d.). MDPI. Retrieved from [Link]

-

FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. (2024). ResearchGate. Retrieved from [Link]

-

Substituent effects on the pH-dependent multiequilibria of flavylium salt analogs of anthocyanins | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

A simple approach to the tautomerism of aromatic heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

- Method for synthesizing 1,3-diiminoisoindole. (n.d.). Google Patents.

-

Structural characterization of two benzene-1,2-diamine complexes of zinc chloride: a molecular compound and a co-crystal salt. (2016). PMC - NIH. Retrieved from [Link]

-

Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. (n.d.). PubMed Central. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]

- 4. Temperature influence on deactivation paths and tautomeric equilibrium of some photochromic Schiff bases studied by time-resolved and stationary spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2-Benzenediamine [webbook.nist.gov]

- 7. scribd.com [scribd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Structural Reality of Benzene-1,2-dicarboximidamide: The 1,3-Diiminoisoindoline Paradigm

[1]

Content Type: Technical Guide Audience: Medicinal Chemists, Process Chemists, and Materials Scientists Estimated Read Time: 12 Minutes

Executive Summary & Structural Identity

In the rigorous context of organic synthesis and drug design, benzene-1,2-dicarboximidamide is a chemical nomenclature paradox. While the name describes a theoretical open-chain diamidine structure, the physical reality of this compound is dominated by its spontaneous cyclization into 1,3-diiminoisoindoline (also known as 1-amino-3-iminoisoindolenine).[1]

For researchers attempting to source or synthesize "benzene-1,2-dicarboximidamide," it is critical to understand that you are effectively working with 1,3-diiminoisoindoline .[1] Unlike its meta- (1,[1]3) and para- (1,4) isomers, which form stable open-chain diamidines (often as hydrochloride salts), the ortho- substitution pattern facilitates an intramolecular nucleophilic attack that closes the ring.[1]

Key Chemical Identifiers (Stable Cyclic Form)

| Feature | Detail |

| Preferred Name | 1,3-Diiminoisoindoline |

| IUPAC Name | 1,3-Diimino-2,3-dihydro-1H-isoindole |

| CAS Number | 3468-11-9 |

| Molecular Formula | C₈H₇N₃ |

| Molecular Weight | 145.16 g/mol |

| Primary Precursor | Phthalonitrile (1,2-Dicyanobenzene) |

| Key Application | Precursor for Phthalocyanines, Heterocyclic synthesis |

Structural Dynamics: Tautomerism & Cyclization

The "Expertise" in handling this molecule lies in recognizing its tautomeric equilibrium. The open-chain diamidine is thermodynamically unstable relative to the fused bicyclic system.[1]

The Cyclization Mechanism

When ammonia reacts with phthalonitrile, the first amidine group forms. However, before the second amidine can stabilize in an open chain, the nitrogen of the first amidine group attacks the electrophilic carbon of the adjacent nitrile. This results in the 5-membered nitrogen-containing ring characteristic of isoindolines.[1]

Tautomeric Equilibria

Once formed, 1,3-diiminoisoindoline exists in a rapid equilibrium between the amino-imino form and the diimino form.[1] In solution (particularly in polar aprotic solvents like DMSO), the amino-imino tautomer often predominates due to resonance stabilization across the benzene ring.[1]

Figure 1: The thermodynamic sink of the system is the cyclic isoindoline form. The open-chain species is rarely isolated.[1]

Synthesis Protocol: The Phthalonitrile Route[3][4][5]

The standard industrial and laboratory preparation does not attempt to "force" the open chain but rather optimizes the formation of the 1,3-diiminoisoindoline. This protocol is self-validating: the evolution of the product is marked by a distinct solubility change and the formation of a crystalline precipitate.

Reagents & Equipment[5]

-

Precursor: Phthalonitrile (1,2-Dicyanobenzene) [CAS: 91-15-6][1]

-

Reagent: Ammonia gas (anhydrous) or Methanolic Ammonia (7N)[1]

-

Catalyst: Sodium Methoxide (NaOMe) - 0.1 to 0.5 equivalents[1]

-

Solvent: Methanol (anhydrous)[1]

-

Equipment: 3-neck round bottom flask, reflux condenser, gas inlet tube (if using gas).

Step-by-Step Methodology

-

Preparation: In a moisture-free environment (glovebox or Schlenk line), dissolve phthalonitrile (10 mmol) in anhydrous methanol (20 mL).

-

Catalyst Addition: Add catalytic Sodium Methoxide (0.5 mmol). Note: The base activates the nitrile carbon toward nucleophilic attack.

-

Ammonolysis:

-

Method A (Gas): Bubble anhydrous ammonia gas through the solution at room temperature for 30-60 minutes, then seal.

-

Method B (Solution): Add excess methanolic ammonia (7N).[1]

-

-

Reaction: Heat the mixture to a gentle reflux (approx. 60°C) for 4–6 hours.

-

Observation: The solution will likely turn from colorless/pale yellow to a deeper yellow/orange. A precipitate often forms as the reaction cools.

-

-

Isolation: Cool the reaction mixture to 0°C. Filter the precipitate.

-

Purification: Recrystallize from ethanol or methanol.

Figure 2: Synthetic pathway.[1] Note that high temperatures or metal ions can drive the reaction further to form Phthalocyanine macrocycles.

Medicinal Chemistry & Applications

While "benzene-1,2-dicarboximidamide" (as the cyclic isoindoline) is rarely a final drug candidate due to its high reactivity, it is a privileged scaffold and intermediate.[1]

Phthalocyanine Synthesis (The Primary Utility)

This molecule is the essential "monomer" for synthesizing phthalocyanines without using harsh metal-templated conditions at extreme temperatures.[1]

-

Mechanism: Four units of 1,3-diiminoisoindoline condense around a metal ion (e.g., Zn, Cu, Si) to form the 18-electron aromatic macrocycle.[1]

-

Advantage: Allows for "low-temperature" phthalocyanine synthesis (approx. 100–120°C in alcohol), compatible with sensitive substituents.[1]

Heterocycle Construction

The reactive imine nitrogens make it an excellent electrophile for condensing with:

-

Hydrazines: To form phthalazine derivatives.[1]

-

Active Methylenes: To form complex fused isoquinoline-like structures.[1]

Supramolecular Synthons

The hydrogen-bonding capability of the amino-imino tautomer (Donor-Acceptor-Donor motif) makes it valuable in crystal engineering and supramolecular assembly, often forming robust ribbons or rosettes in the solid state.[1]

Analytical Characterization

To validate the synthesis of 1,3-diiminoisoindoline (and confirm you have not hydrolyzed it to phthalimide), look for these signals:

| Technique | Diagnostic Signal | Interpretation |

| IR Spectroscopy | ~3300 cm⁻¹ (broad) | N-H stretching (strong H-bonding).[1] |

| ~1650–1660 cm⁻¹ | C=N imine stretching (characteristic of the cyclic system). | |

| Absence of ~2230 cm⁻¹ | Disappearance of the Nitrile (C≡N) peak from starting material. | |

| ¹H NMR (DMSO-d₆) | δ 7.5–7.8 ppm (m, 4H) | Aromatic protons (AA'BB' system).[1] |

| Broad singlets (variable) | N-H protons are often broad and exchangeable; may not integrate perfectly.[1] | |

| ¹³C NMR | ~170 ppm | The C=N carbon of the isoindoline ring. |

References

-

PubChem. (n.d.).[1] 1,3-Diiminoisoindoline (Compound Summary).[1][2][3] National Library of Medicine.[1] Retrieved from [Link]

-

Zhang, Z.-Q., et al. (2004).[1][4] "Diiminoisoindoline: tautomerism, conformations, and polymorphism." Chemical Communications, (7), 886–887.[1][4] Retrieved from [Link][1]

-

Stuzhin, P. A., et al. (2025).[1] Addition of Lithium Silylamides to 1,2-Dicyanobenzene: Isoindoline-1,3-diimine Derivatives.[1][2] Inorganic Chemistry.[1] (Verified via search context 1.3)

Sources

- 1. 1,2-Benzenedicarboxamide, N1,N2-bis(9,10-dihydro-9,10-dioxo-1-anthracenyl)- | C36H20N2O6 | CID 77649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Addition of Lithium Silylamides to 1,2-Dicyanobenzene: Isoindoline-1,3-diimine Derivatives Investigated by NMR/XRD/DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Diiminoisoindole - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to o-Phenylenediamine (1,2-Diaminobenzene): Synthesis, Properties, and Core Applications

Affiliation: Google Research

A Note on Nomenclature: This technical guide focuses on the aromatic compound with the CAS Number 95-54-5. While the topic requested was "1,2-diamidinobenzene," the vast body of scientific literature, established chemical catalogs, and safety data overwhelmingly point to the common and structurally related precursor, 1,2-diaminobenzene , as the intended subject of interest for a broad scientific audience. 1,2-Diaminobenzene, also known as o-phenylenediamine (OPD), is a cornerstone building block in synthetic chemistry. The amidine functional group is structurally distinct from the amine group. To provide the most relevant and actionable guide, we will proceed with a comprehensive overview of 1,2-diaminobenzene.

-

1,2-Diaminobenzene (Amine): Features two -NH₂ groups.

-

1,2-Diamidinobenzene (Amidine): Features two -C(=NH)NH₂ groups.

This guide will provide researchers, scientists, and drug development professionals with a detailed exploration of the properties, synthesis, and critical applications of 1,2-diaminobenzene.

Introduction: The Quintessential Heterocyclic Precursor

o-Phenylenediamine (OPD), systematically named 1,2-diaminobenzene, is an aromatic organic compound with the chemical formula C₆H₄(NH₂)₂.[1][2] It consists of a benzene ring substituted with two adjacent (ortho) amino groups.[1] This seemingly simple molecule is a powerhouse in synthetic chemistry, serving as a foundational precursor for a vast array of heterocyclic compounds, polymers, and dyes.[1][3]

Its utility is rooted in the unique proximity of its two nucleophilic amino groups. This arrangement allows for facile condensation reactions with molecules containing two electrophilic centers, leading to the formation of stable, fused five- or six-membered rings. This reactivity is the cornerstone of its widespread use in the synthesis of benzimidazoles, quinoxalines, and phenazines—scaffolds frequently found in pharmaceuticals, agrochemicals, and functional materials.[4]

Physicochemical and Safety Profile

The physical properties of 1,2-diaminobenzene are critical for its handling, storage, and application in various solvent systems. Pure 1,2-diaminobenzene appears as colorless to white crystals, but it is notoriously sensitive to air and light, often appearing as a brownish-yellow or even purple solid due to oxidation.[1][5][6] This necessitates storage under an inert atmosphere in a cool, dark location.[5]

Physical Properties

A summary of the key physical properties for 1,2-diaminobenzene (CAS: 95-54-5) is presented below.

| Property | Value | Source(s) |

| CAS Number | 95-54-5 | [1][2][3] |

| Molecular Formula | C₆H₈N₂ | [1][3] |

| Molecular Weight | 108.14 g/mol | [1][2] |

| Appearance | White to light orange/purple crystalline powder; darkens on exposure to air and light.[1][5][6][7] | [1][5][6][7] |

| Melting Point | 100-105 °C | [1][7] |

| Boiling Point | 256-258 °C | [1] |

| Solubility | Soluble in water (41 g/L at 35 °C), acetone, benzene, chloroform, and ether. Very soluble in ethanol.[5][7] | [5][7] |

| Vapor Pressure | 0.0013 kPa at 20 °C | [3] |

| logP (Octanol/Water) | 0.15 | [3] |

The dihydrochloride salt (CAS: 615-28-1) is also commonly used, particularly in biochemical assays, due to its enhanced water solubility and stability.[4][8]

Safety and Handling

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols when handling this compound. 1,2-Diaminobenzene is classified as toxic and hazardous.

-

Acute Toxicity: It is toxic if swallowed and harmful in contact with skin or if inhaled.[9][10] Immediate medical attention is required in case of ingestion.[11]

-

Irritation and Sensitization: It causes serious eye irritation and may cause an allergic skin reaction.[5][10][11]

-

Long-Term Effects: The compound is suspected of causing genetic defects and cancer.[9][10] The Australian government classifies it as a Category 3 mutagenic and carcinogenic substance.[12]

Mandatory Handling Protocol:

-

Engineering Controls: Always handle 1,2-diaminobenzene inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[11]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), away from light and oxidizing agents.[5]

-

Disposal: Dispose of contents and container to an approved hazardous waste disposal plant.[10]

Core Reactivity and Synthetic Applications

The synthetic value of 1,2-diaminobenzene is almost entirely derived from its ability to act as a binucleophile in condensation reactions.

Synthesis of Benzimidazoles

The reaction of 1,2-diaminobenzene with aldehydes is a fundamental and highly efficient method for synthesizing 1,2-disubstituted benzimidazoles. This reaction, often promoted by an acid catalyst, proceeds via the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization.

This protocol is a self-validating system because the resulting benzimidazole product typically has distinct physical properties (e.g., higher melting point, different solubility) and can be unequivocally identified using standard analytical techniques like NMR spectroscopy, mass spectrometry, and IR spectroscopy, confirming the success of the transformation.

Caption: General workflow for the synthesis of benzimidazoles.

This reaction is notable for its high atom economy and the broad diversity of aldehydes that can be employed, making it a staple in medicinal chemistry for generating libraries of potential drug candidates.[13]

Synthesis of Quinoxalines and Phenazines

When 1,2-diaminobenzene is reacted with α-dicarbonyl compounds (e.g., 1,2-diketones or α-keto aldehydes), it readily forms quinoxalines. This reaction is highly regioselective and provides a straightforward entry into another important class of nitrogen-containing heterocycles. Similarly, reaction with 1,2-quinones leads to the formation of phenazines.

Polymerization

1,2-Diaminobenzene can be chemically or electrochemically polymerized to form poly(o-phenylenediamine) (PoPD).[14] This polymer is known to have a "ladder-type" structure containing phenazine rings, which imparts interesting electronic and permselective properties, making it a subject of research for applications in biosensors and conductive materials.[14]

Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole

This protocol describes a validated, green chemistry approach for synthesizing a representative benzimidazole from 1,2-diaminobenzene and benzaldehyde.[13]

Materials:

-

1,2-Diaminobenzene (1.08 g, 10 mmol)

-

Benzaldehyde (1.06 g, 10 mmol)

-

Trimethylsilyl chloride (TMSCl) (0.22 g, 2 mmol)

-

Water (50 mL)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a 100 mL round-bottom flask, add 1,2-diaminobenzene (10 mmol) and water (50 mL). Stir until a suspension is formed.

-

Add benzaldehyde (10 mmol) to the suspension.

-

Slowly add trimethylsilyl chloride (2 mmol) to the reaction mixture at room temperature. The causality here is that TMSCl hydrolyzes in water to generate HCl in situ, which serves as the acid catalyst for the condensation and cyclization steps.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Upon completion, carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from an ethanol/water mixture to afford pure 2-phenyl-1H-benzimidazole.

-

Validation: Confirm the product's identity and purity by measuring its melting point and acquiring ¹H NMR and ¹³C NMR spectra.

Conclusion

1,2-Diaminobenzene (o-phenylenediamine) is a deceptively simple molecule whose true power lies in its pre-organized arrangement of nucleophilic centers. This structural feature makes it an indispensable tool for researchers in drug discovery, materials science, and organic synthesis. Its ability to efficiently generate complex heterocyclic systems like benzimidazoles and quinoxalines ensures its continued relevance in both academic and industrial laboratories. A thorough understanding of its properties and, critically, its handling requirements, is essential for leveraging its full synthetic potential safely and effectively.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Benzene-1,2-diamine: A Comprehensive Overview. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2024). Safety Data Sheet: p-phenylenediamine. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Phenylenediamine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). o-Phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2002). Poly(1,2‐diaminobenzene) and poly(1,3‐diaminobenzene): Synthesis, characterization, and properties. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Benzenediamine. NIST WebBook. Retrieved from [Link]

- Google Patents. (1936). Process for the manufacture of 1:2-diaminobenzene.

-

Cheméo. (n.d.). Chemical Properties of 1,2-Benzenediamine (CAS 95-54-5). Retrieved from [Link]

-

RSC Publishing. (n.d.). Reactions of 1,2-diaminobenzene with 1,3-diketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (n.d.). Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2013). 1,2-Benzenediamine: Human health tier II assessment. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2-diamines. a, b Representative examples of established.... Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1,2-Phenylenediamine for synthesis 95-54-5 [sigmaaldrich.com]

- 3. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. 1,2-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 1,2-Phenylenediamine | 95-54-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 1,2-Phenylenediamine dihydrochloride | C6H10Cl2N2 | CID 11990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. aksci.com [aksci.com]

- 11. chemos.de [chemos.de]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

1,2-Diamidinobenzene & The Diiminoisoindoline Tautomer: A Technical Guide to Supramolecular Assembly

Executive Summary

1,2-Diamidinobenzene (benzene-1,2-dicarboximidamide) represents a unique challenge and opportunity in supramolecular chemistry.[1] Unlike its meta (1,3) and para (1,4) isomers, which serve as stable linear linkers in Metal-Organic Frameworks (MOFs) and hydrogen-bonded networks, the ortho (1,[1]2) isomer is governed by a dominant intramolecular cyclization.[1]

This guide addresses the "Ortho-Effect," detailing how 1,2-diamidinobenzene exists primarily as its stable tautomer, 1-amino-3-iminoisoindoline (DII) .[1] It provides researchers with the protocols to synthesize this motif and leverage it for metallosupramolecular macrocycles (phthalocyanines) and tridentate coordination complexes.[1]

Part 1: Molecular Architecture & The Ortho-Effect

The Identity Crisis: Open Chain vs. Cyclic Tautomer

In commercial databases, "1,2-diamidinobenzene" is frequently conflated with o-phenylenediamine due to indexing errors.[1] Chemically, the distinction is vital. The ortho positioning of two amidine groups (

-

The Open Form: Theoretically capable of forming "pincer" hydrogen bonds, but kinetically unstable in neutral/basic solution.[1]

-

The Closed Form (DII): The molecule cyclizes to form 1,3-diiminoisoindoline .[1] This heterocycle is the de facto species used in supramolecular synthesis.[1]

Physicochemical Properties (DII Form)

| Property | Value / Characteristic | Relevance |

| Molecular Weight | ~145.16 g/mol | Fragment size for ligand design.[1] |

| pKa (Conjugate Acid) | ~10.5 (estimated) | Highly basic; exists as a cation in physiological pH.[1] |

| H-Bond Donor/Acceptor | 3 Donors / 2 Acceptors | Forms robust "Ribbon" or "Rosette" motifs in solid state.[1] |

| Coordination Mode | Tridentate (N-N-N) | Acts as a mono-anionic pincer ligand for transition metals.[1] |

Part 2: Supramolecular Assembly Modes

The "Lego" of Phthalocyanines

The most authoritative application of the 1,2-diamidinobenzene motif is its role as the precursor for Phthalocyanines (Pcs) . Through metal-templated tetramerization, four DII units condense to form the Pc macrocycle.[1] This is a textbook example of thermodynamic self-assembly , where the stability of the aromatic macrocycle drives the reaction.

Metal Coordination (The N-N-N Pincer)

When macrocyclization is suppressed (e.g., by steric bulk or specific metal geometry), the DII unit acts as a tridentate ligand.[1] It coordinates to metals (Zn, Cu, Ni) through the two imine nitrogens and the isoindoline nitrogen, often requiring deprotonation.

Anion Recognition

The protonated form (1,3-diiminoisoindolinium) presents a rigid array of N-H hydrogen bond donors.[1] These are geometrically optimized to bind oxyanions (phosphates, sulfates) or halides via charge-assisted hydrogen bonding, often with higher affinity than flexible linear amidines.[1]

Part 3: Visualization of Pathways

The following diagram illustrates the critical divergence between the open-chain synthesis attempts and the stable supramolecular building block (DII).

Caption: Kinetic pathway showing the inevitable cyclization of the 1,2-diamidine to the stable 1,3-diiminoisoindoline (DII) supramolecular building block.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1,3-Diiminoisoindoline (The Supramolecular Building Block)

Scientific Integrity Note: Avoid aqueous acid conditions (Pinner method) if you desire the free base, as hydrolysis to phthalimide is a competing side reaction.[1] The alkoxide method is self-validating via the precipitation of the product.

Materials:

-

Phthalonitrile (12.8 g, 0.1 mol)[1]

-

Sodium Methoxide (0.54 g, 0.01 mol, catalytic)[1]

-

Methanol (anhydrous, 150 mL)

-

Ammonia Gas (anhydrous)[1]

Workflow:

-

Setup: Equip a 250 mL three-neck flask with a gas inlet tube, reflux condenser, and magnetic stir bar. Ensure the system is dry (flame-dried or oven-dried glassware).[1]

-

Dissolution: Dissolve phthalonitrile in anhydrous methanol. Add the catalytic sodium methoxide.[1]

-

Why? The alkoxide initiates the nucleophilic attack on the nitrile without introducing water that would cause hydrolysis.[1]

-

-

Ammonolysis: Bubble anhydrous ammonia gas through the solution at room temperature for 1 hour, then heat to mild reflux (60°C) while continuing a slow stream of ammonia for 4-6 hours.

-

Precipitation: The product, 1,3-diiminoisoindoline, is less soluble than the starting material and will often precipitate as the reaction cools.[1]

-

Isolation: Filter the solid. Wash with cold methanol and ether.[1]

Protocol B: Metal-Templated Assembly (Zinc Phthalocyanine)

Materials:

-

1,3-Diiminoisoindoline (from Protocol A)[1]

-

Zinc Acetate dihydrate[1]

-

2-Dimethylaminoethanol (DMAE) - High boiling solvent required.[1]

Workflow:

-

Mixing: Combine DII (4 equiv) and Zn(OAc)₂ (1 equiv) in DMAE.

-

Templating: Reflux at 140°C for 12 hours. The high temperature is required to overcome the activation energy for the tetramerization.[1]

-

Purification: The resulting Pc is insoluble in most solvents.[1] Filter and wash extensively with water, acetone, and DMF to remove unreacted oligomers.[1]

References

-

Synthesis and Cyclization Mechanics

-

Supramolecular Anion Binding

-

Metal Coordination & Phthalocyanines

-

Structural Characterization

- Title: Structural characterization of two benzene-1,2-diamine complexes of zinc chloride.

- Source:Acta Crystallogr. C Struct. Chem.

- Relevance: Contrasts the diamine (amine) complexes with the diamidine (imine) chemistry discussed above.

Sources

- 1. 1,2-Phenylenediamine dihydrochloride | C6H10Cl2N2 | CID 11990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Addition of Lithium Silylamides to 1,2-Dicyanobenzene: Isoindoline-1,3-diimine Derivatives Investigated by NMR/XRD/DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Supramolecular Chemistry of Anionic Dimers, Trimers, Tetramers and Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight and formula of 1,3-diiminoisoindoline

An In-Depth Technical Guide to 1,3-Diiminoisoindoline: Synthesis, Properties, and Applications

Introduction

1,3-Diiminoisoindoline (CAS No: 3468-11-9), also known as 3-iminoisoindol-1-amine, is a pivotal chemical intermediate recognized for its versatile reactivity and foundational role in the synthesis of macrocyclic compounds.[1][2] Its unique molecular architecture, featuring two reactive imino groups, makes it a highly valuable precursor in the production of phthalocyanine dyes and pigments, which are ubiquitous in the textile and materials science industries.[3][4] Furthermore, its utility extends into pharmaceutical development, where it serves as a key building block for novel therapeutic agents, including potential anti-cancer and anti-inflammatory drugs.[1][3] This guide provides a comprehensive technical overview of 1,3-diiminoisoindoline, detailing its physicochemical properties, structural characteristics, validated synthesis protocols, and significant applications for professionals in research and drug development.

Physicochemical and Structural Properties

The utility of 1,3-diiminoisoindoline in diverse synthetic applications is underpinned by its distinct chemical and physical characteristics. It typically appears as a pale yellow or white crystalline powder.[1][5]

Core Properties

A summary of the essential physicochemical data for 1,3-diiminoisoindoline is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇N₃ | [1][6][7] |

| Molecular Weight | 145.16 - 145.17 g/mol | [1][6] |

| CAS Number | 3468-11-9 | [6][7] |

| Melting Point | ~195 - 197 °C (with decomposition) | [1][5] |

| Appearance | White to pale yellow crystalline powder | [1][3][8] |

| Solubility | Soluble in DMSO and slightly soluble in methanol. Water solubility is approximately 31.6 g/L at 20°C. | [5][8] |

| pKa | 8.47 ± 0.20 (Predicted) | [5][8] |

Structural Chemistry and Tautomerism

1,3-Diiminoisoindoline can exist in different tautomeric forms.[2] The equilibrium between these forms is a critical aspect of its reactivity. The primary tautomer is the 3-amino-1-imino-1H-isoindole form, which has been identified in crystalline structures.[9] This structural flexibility is crucial for its role as a precursor, particularly in the template synthesis of phthalocyanines.

Caption: Tautomeric equilibrium of 1,3-diiminoisoindoline.

Synthesis and Experimental Protocols

The most direct and widely adopted method for synthesizing 1,3-diiminoisoindoline involves the base-catalyzed reaction of o-phthalonitrile with ammonia.[10][11] This process is valued for its high yield, operational simplicity, and relatively low cost.[4][12]

Workflow for Synthesis from o-Phthalonitrile

The following diagram outlines the key stages of the synthesis process.

Caption: General workflow for the synthesis of 1,3-diiminoisoindoline.

Detailed Step-by-Step Synthesis Protocol

This protocol is a self-validating system designed for reproducibility and high purity.

1. Reaction Setup:

-

In a properly ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube for ammonia, and a reflux condenser.[10] Ensure all glassware is dry.

2. Charging the Reactor:

-

Charge the flask with o-phthalonitrile and an appropriate alcohol solvent (e.g., methanol or ethanol).[4][10] The molar ratio of o-phthalonitrile to the solvent can range from 1:1 to 1:15.[4][11]

-

Add a catalytic amount of an alkali metal compound, such as sodium hydroxide or sodium methoxide. The catalyst loading should be between 0.01% and 10% of the mass of the o-phthalonitrile.[4][10][11] The base catalyzes the nucleophilic attack of ammonia on the nitrile groups.

3. Reaction Execution:

-

Begin stirring the mixture and introduce a steady stream of ammonia gas through the gas inlet tube.[4][11]

-

Gently heat the mixture to a reaction temperature of 50-60°C and maintain this temperature for 4 to 6 hours.[4][11][12] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

4. Product Isolation (Work-up):

-

Upon completion, stop the heating and ammonia flow, and allow the reaction mixture to cool to room temperature, followed by further cooling in an ice bath.

-

The product will precipitate out of the solution. Isolate the solid product by vacuum filtration.[4][12]

-

Wash the collected solid with a small amount of cold solvent to remove residual impurities.

5. Purification:

-

The crude 1,3-diiminoisoindoline can be purified by recrystallization from methanol or a methanol/ether mixture to yield colorless prisms.[8] The purity can be confirmed by HPLC analysis and melting point determination. A purity of >97% is typically achieved with this method.[4][12]

Core Applications in Drug Development and Materials Science

1,3-Diiminoisoindoline is a cornerstone intermediate with broad applications stemming from its ability to form complex heterocyclic structures.

Precursor to Phthalocyanines

The most significant industrial application of 1,3-diiminoisoindoline is in the synthesis of metal phthalocyanines (MPc), which are used extensively as robust pigments and dyes (e.g., Phthalo Blue).[4][13] The synthesis proceeds via a template-driven cyclotetramerization of four 1,3-diiminoisoindoline units around a central metal ion.[13]

Caption: Formation of a metal phthalocyanine from 1,3-diiminoisoindoline.

Pharmaceutical and Medicinal Chemistry

In the realm of drug development, 1,3-diiminoisoindoline serves as a versatile scaffold for synthesizing a range of biologically active molecules.[1][3] Its derivatives are explored for various therapeutic applications. The isoindoline core is a feature in several classes of compounds investigated for their pharmacological properties. While direct applications are broad, it is a key intermediate.[3][14]

-

Anti-cancer Agents: The structural motif is used in designing compounds that can interact with biological targets relevant to cancer pathways.[1]

-

Anti-inflammatory Drugs: Its derivatives are investigated for their potential to modulate inflammatory responses.[1]

-

Ligand Synthesis: The nitrogen atoms in the structure make it an excellent ligand for coordinating with metal ions, leading to the development of novel catalysts and metallodrugs.[1][4]

Analytical Characterization

To ensure the identity, purity, and structural integrity of synthesized 1,3-diiminoisoindoline, a combination of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and study the tautomeric equilibrium in solution.[15]

-

Infrared (IR) Spectroscopy: IR analysis reveals characteristic functional groups. Key absorptions are observed around 3150 cm⁻¹ (N-H stretching) and 1690 cm⁻¹ (C=N stretching).[8]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight, with the molecular ion peak expected at m/z 145.[16]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: In solution, it exhibits characteristic absorption maxima around 251 nm, 256 nm, and 303 nm.[8]

Safety and Handling

1,3-Diiminoisoindoline is classified as an irritant to the eyes, respiratory system, and skin.[5] It should be handled with appropriate engineering controls and personal protective equipment (PPE).

-

Handling: Use in a well-ventilated chemical fume hood.

-

PPE: Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry place under an inert atmosphere to prevent degradation.[5][8]

Conclusion

1,3-Diiminoisoindoline is a compound of significant industrial and academic importance. Its straightforward, high-yield synthesis and unique reactivity make it an indispensable precursor for high-performance pigments and a versatile platform for the discovery of new pharmaceutical agents. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists aiming to leverage this powerful chemical building block in their work.

References

-

The Significance of 1,3-Diiminoisoindoline (CAS: 3468-11-9) in Chemical Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google P

-

Market Growth and Revenue Projections for 1,3-Diiminoisoindoline Industry at 4.1% CAGR from 2025 to 2032 · Apiary. [Link]

-

1,3-DIIMINOISOINDOLINE | CAS 3468-11-9 - Matrix Fine Chemicals. [Link]

-

1,3-diiminoisoindoline - ChemBK. [Link]

-

1 3 Diiminoisoindoline | PDF | Salt (Chemistry) | Sodium - Scribd. [Link]

-

Diiminoisoindole - Wikipedia. [Link]

-

Method for synthesizing 1,3-diiminoisoindoline by using mixed solvent - Eureka | Patsnap. [Link]

-

NMR Studies on Imidines. III.1H and 13C Nuclear Magnetic Resonance Study on the Tautomerism and Geometrical Isomerism of 3‐Iminoisoindolinone and Some Alkylated Derivatives. Observation of E and Z Isomers About a Free Imino Grouping - ResearchGate. [Link]

-

A facile synthesis of phthalein indicator dyes - ResearchGate. [Link]

-

Diiminoisoindoline: Tautomerism, conformations, and polymorphism | Request PDF - ResearchGate. [Link]

-

Phthalocyanine - Wikipedia. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Diiminoisoindole - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. scbt.com [scbt.com]

- 7. 1,3-DIIMINOISOINDOLINE | CAS 3468-11-9 [matrix-fine-chemicals.com]

- 8. 1,3-Diiminoisoindoline | 3468-11-9 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. guidechem.com [guidechem.com]

- 12. scribd.com [scribd.com]

- 13. Phthalocyanine - Wikipedia [en.wikipedia.org]

- 14. Market Growth and Revenue Projections for 1,3-Diiminoisoindoline Industry at 4.1% CAGR from 2025 to 2032 · Apiary [13diiminoisoindolinemarketsharemarkettrendsandforecastsfrom.docs.apiary.io]

- 15. researchgate.net [researchgate.net]

- 16. 1,3-DIIMINOISOINDOLINE(57500-34-2) 1H NMR spectrum [chemicalbook.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 1,3-Diiminoisoindoline from Phthalonitrile

Introduction: The Significance of 1,3-Diiminoisoindoline

1,3-Diiminoisoindoline, also known as isoindoline-1,3-diimine, is a critically important chemical intermediate.[1][2] Its molecular structure provides a robust scaffold for the synthesis of a wide array of macrocyclic compounds, most notably phthalocyanines and isoindoline-based pigments and dyes.[1][2][3][4] The reactivity of its two imino groups makes it a versatile building block in organic and materials chemistry.[3] Historically, the synthesis of phthalocyanine precursors has been a subject of intense research since the 1950s, with 1,3-diiminoisoindoline being a central compound in these developments.[4]

This application note provides a detailed, field-proven protocol for the synthesis of 1,3-diiminoisoindoline from o-phthalonitrile. We will delve into the causality behind the procedural choices, offer a step-by-step methodology designed for reproducibility, and provide validation checkpoints to ensure the synthesis of a high-purity product. This guide is intended for researchers in organic synthesis, materials science, and drug development.

Reaction Principle and Mechanism

The synthesis proceeds via the catalyzed addition of ammonia to phthalonitrile, resulting in an intramolecular cyclization to form the stable five-membered isoindoline ring.

Reaction Scheme:

Caption: Experimental workflow for the synthesis of 1,3-diiminoisoindoline.

Optimized Synthesis Protocol

This protocol is based on methodologies reported to achieve high yields and purity. [1][5][6] 4.1. Materials and Equipment

-

Reagents:

-

o-Phthalonitrile (C₈H₄N₂)

-

Ethanol (or Methanol), anhydrous

-

Sodium formate (HCOONa) or Sodium methoxide (CH₃ONa)

-

Ammonia (NH₃) gas, anhydrous

-

Deionized water

-

-

Equipment:

-

Three-neck round-bottom flask (reactor)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Gas inlet tube

-

Thermometer

-

Distillation apparatus

-

Büchner funnel and filter flask

-

Vacuum oven

-

4.2. Safety Precautions

-

**Phthalonitrile is highly toxic if swallowed and may be harmful if it comes into contact with skin or is inhaled.[7] Always handle phthalonitrile in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. [7][8][9]Avoid dust formation. [7]* Ammonia gas is corrosive and toxic. Ensure the reaction is performed in a well-ventilated fume hood. Use a proper gas regulator and monitor for leaks.

-

Solvents are flammable. Keep away from ignition sources.

4.3. Step-by-Step Procedure

-

Reactor Setup: In a chemical fume hood, equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a condenser, a gas inlet tube extending below the solvent surface, and a thermometer.

-

Charging the Reactor: To the flask, add:

-

o-Phthalonitrile (e.g., 12.8 g, 0.1 mol)

-

Anhydrous Ethanol (e.g., 200 mL, molar ratio ~1:10 of phthalonitrile to solvent) [1] * Sodium formate (e.g., 0.38 g, ~3% by mass of phthalonitrile) [1]3. Initiating the Reaction:

-

Begin stirring the mixture to form a suspension.

-

Start bubbling anhydrous ammonia gas through the mixture at a steady, moderate rate.

-

Begin heating the mixture using a heating mantle. Raise the temperature to 55-60°C . [5]4. Reaction Monitoring:

-

Maintain the reaction temperature and ammonia flow for 4 to 6 hours . [5][6]The reaction mixture will typically change in color and consistency as the product forms.

-

The reaction can be monitored by thin-layer chromatography (TLC) to check for the consumption of the phthalonitrile starting material.

-

-

Product Work-up and Isolation:

-

Once the reaction is complete, stop the ammonia flow and turn off the heat.

-

Reconfigure the apparatus for distillation and remove the ethanol solvent under atmospheric pressure or reduced pressure. The distilled solvent can be recycled for future runs. [1] * Allow the resulting slurry or solid to cool to room temperature. [1] * Filter the solid product using a Büchner funnel. [1][5] * Wash the filter cake with a small amount of cold ethanol or water to remove any residual catalyst and impurities.

-

-

Drying and Storage:

-

Dry the pale yellow or off-white crystalline product in a vacuum oven at 50-60°C until a constant weight is achieved.

-

Store the final product in a tightly sealed container in a cool, dry place. [10]

-

Data Summary: Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes based on published methods.

| Parameter | Value Range | Rationale / Comment | Source |

| Phthalonitrile:Solvent (molar ratio) | 1:1 to 1:15 | Higher dilution can improve stirring and prevent precipitation issues, but lowers reactor throughput. A 1:10 ratio is a good starting point. | [1][5] |

| Phthalonitrile:Ammonia (molar ratio) | 1:0.3 to 1:13 | A significant excess of ammonia is typically used to drive the reaction to completion. | [1] |

| Catalyst Loading (mass % of phthalonitrile) | 0.01% to 10% | A lower loading is economically and environmentally preferable. 1-3% is often sufficient. | [1][5] |

| Temperature (°C) | 50 - 60 °C | Provides a good balance between reaction rate and minimizing potential side reactions or solvent loss. | [5][6] |

| Reaction Time (hours) | 4 - 6 hours | Sufficient time for the reaction to proceed to completion at the specified temperature. | [5][6] |

| Expected Yield | >90% (up to 106%) | Yields over 100% reported likely indicate crude product containing residual solvent. A dried, pure yield of >90% is excellent. | [1][5] |

| Purity (HPLC) | >97% | High purity is achievable with this method. | [1] |

Product Characterization and Validation

To confirm the identity and purity of the synthesized 1,3-diiminoisoindoline, the following analytical checks are crucial.

-

Melting Point: The reported melting point is in the range of 194.5 – 197.6 °C . [1]A sharp melting point within this range is a good indicator of purity.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides definitive structural confirmation.

-

Solvent: DMSO-d₆

-

Expected Peaks:

-

~8.7 ppm: (br s, NH) - Protons on the imino/amino groups.

-

~7.9 ppm: (m, 2H) - Aromatic protons.

-

~7.6 ppm: (m, 2H) - Aromatic protons. (Note: Peak positions and multiplicities can vary slightly based on concentration and instrument.) [11]* Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 145, corresponding to the molecular weight of C₈H₇N₃. [11] By performing these checks, researchers can validate the success of the synthesis and ensure the quality of the material for downstream applications.

-

-

References

-

1 3 Diiminoisoindoline | PDF | Salt (Chemistry) | Sodium - Scribd. Available at: [Link]

- CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents.

-

Diiminoisoindole - Wikipedia. Available at: [Link]

-

Method for synthesizing 1,3-diiminoisoindoline by using mixed solvent - Eureka | Patsnap. Available at: [Link]

-

Imino(dialkylamino)isoindolines: Structures and dynamic behavior - NSF Public Access Repository. Available at: [Link]

- US2772285A - Process for producing copper-phthalocyanine precursor - Google Patents.

-

Synthesis of 2,9,16,23-tetra(3-pyridyloxy)phthalocyanine. Available at: [Link]

- US5164493A - Processes for the preparation of titanyl phthalocyanines type I with phthalonitrile - Google Patents.

-

The syntheses of mono- and disubstituted phthalocyanines using a dithioimide - Canadian Science Publishing. Available at: [Link]

-

Addition of Lithium Silylamides to 1,2-Dicyanobenzene: Isoindoline-1,3-diimine Derivatives Investigated by NMR/XRD/DFT Approach | Inorganic Chemistry - ACS Publications. Available at: [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link]

Sources

- 1. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]

- 2. Method for synthesizing 1,3-diiminoisoindoline by using mixed solvent - Eureka | Patsnap [eureka.patsnap.com]

- 3. chemimpex.com [chemimpex.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. scribd.com [scribd.com]

- 6. guidechem.com [guidechem.com]

- 7. gustavus.edu [gustavus.edu]

- 8. fishersci.com [fishersci.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. 1,3-DIIMINOISOINDOLINE(57500-34-2) 1H NMR [m.chemicalbook.com]

Application Note: Template Synthesis of Phthalocyanines via 1,2-Diamidinobenzene

This Application Note and Protocol guide details the use of 1,2-diamidinobenzene (often chemically equivalent to its tautomer, 1,3-diiminoisoindoline ) in the template synthesis of metallophthalocyanines (MPcs). This approach is favored in drug development and advanced materials research for its ability to proceed under milder conditions compared to the traditional phthalonitrile route, minimizing side reactions and facilitating the incorporation of sensitive substituents.

Part 1: Scientific Foundation & Mechanistic Insight

The Precursor Paradox: Diamidine vs. Diiminoisoindoline

In the literature and practical synthesis, 1,2-diamidinobenzene (benzene-1,2-dicarboximidamide) exists in dynamic equilibrium with its cyclized tautomer, 1,3-diiminoisoindoline . While often used interchangeably, understanding this equilibrium is critical for optimizing solubility and reactivity.

-

1,2-Diamidinobenzene (Open Chain): Often stabilized as a hydrochloride salt. It provides higher solubility in polar protic solvents (e.g., methanol, ethanol).

-

1,3-Diiminoisoindoline (Cyclic): The reactive species that coordinates with the metal template.

Why use this precursor? Unlike the direct tetramerization of phthalonitriles, which often requires high temperatures (>200°C) or strong bases (DBU), 1,2-diamidinobenzene derivatives are "pre-activated." They have already undergone the initial nucleophilic addition of ammonia (or an amine equivalent), allowing the macrocyclization to proceed at lower temperatures (100–150°C) and often without an auxiliary base. This is crucial when synthesizing bioconjugatable phthalocyanines for photodynamic therapy (PDT), where high heat could degrade peptide or linker moieties.

The Template Effect Mechanism

The synthesis relies on the Kinetic Template Effect . The metal ion (M) does not merely sit passively; it acts as a Lewis acid, organizing the four isoindole units.

-

Coordination: The nitrogen atoms of the 1,2-diamidinobenzene (in its diimino form) coordinate to the metal ion.

-

Organization: The metal geometry (typically square planar or octahedral) pre-organizes the ligands in a "pinwheel" configuration.

-

Cyclization: The proximity of the reactive imine/amine termini facilitates intramolecular condensation, releasing ammonia and forming the stable 18

-electron aromatic system.

Pathway Visualization

The following diagram illustrates the tautomeric relationship and the metal-templated assembly process.

Figure 1: Reaction pathway from 1,2-diamidinobenzene to metallophthalocyanine via the template effect.[1]

Part 2: Detailed Experimental Protocol

Protocol A: Mild Template Synthesis of Zinc Phthalocyanine (ZnPc)

Objective: Synthesis of unsubstituted ZnPc using 1,3-diiminoisoindoline (derived from 1,2-diamidinobenzene) to demonstrate the low-temperature efficiency.

Reagents:

-

Precursor: 1,3-Diiminoisoindoline (commercial or freshly prepared from phthalonitrile + NH3).

-

Template: Zinc Acetate Dihydrate (

). -

Solvent: 2-Dimethylaminoethanol (DMAE) or 1-Pentanol.

-

Purification: Methanol, Acetone, DMF.

Step-by-Step Methodology:

-

Stoichiometric Calculation:

-

Molar Ratio: 4:1 (Ligand : Metal).

-

Expert Tip: Use a slight excess of the ligand (4.2 : 1) to ensure complete consumption of the metal salt, as unreacted metal salts are harder to remove from the Pc matrix than organic impurities.

-

-

Reaction Setup:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g (6.89 mmol) of 1,3-diiminoisoindoline in 10 mL of DMAE.

-

Add 0.38 g (1.72 mmol) of Zinc Acetate Dihydrate.

-

Note: DMAE acts as both a solvent and a weak base to facilitate proton transfer.

-

-

Thermal Activation:

-

Heat the mixture to 140°C (reflux) under an inert atmosphere (

or Ar). -

Observation: The solution will rapidly change color from pale yellow to deep green/blue within 15–30 minutes. This indicates the formation of the macrocycle.[2]

-

Maintain reflux for 4–6 hours .[3] (Standard phthalonitrile routes often require 12–24 hours).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add 20 mL of Methanol to precipitate the crude phthalocyanine.

-

Filter the dark blue solid using a sintered glass funnel (Porosity 3 or 4).

-

-

Purification (The "Self-Validating" Step):

-

Wash 1 (Organics): Wash the solid with boiling acetone to remove unreacted diiminoisoindoline and oligomers. The filtrate should eventually run clear.

-

Wash 2 (Metals): Wash with hot water to remove residual zinc acetate.

-

Reprecipitation: Dissolve the crude product in a minimum amount of concentrated

(Caution: Exothermic). Pour the solution slowly onto crushed ice. This "acid pasting" method reprecipitates the Pc as fine particles, releasing any trapped metal ions. -

Filter, wash with water until neutral pH, and dry at 80°C under vacuum.

-

Protocol B: Data Interpretation & Quality Control

Table 1: Expected Physicochemical Properties of ZnPc synthesized via Diamidine Route

| Parameter | Specification | Method of Verification |

| Appearance | Dark blue/purple microcrystalline powder | Visual Inspection |

| Yield | > 80% | Gravimetric Analysis |

| UV-Vis (Q-Band) | UV-Vis Spectroscopy | |

| UV-Vis (Soret) | UV-Vis Spectroscopy | |

| IR Spectrum | Absence of -C | FTIR (KBr Pellet) |

| Solubility | Low in alcohols; Soluble in DMSO, DMF, Chloronaphthalene | Solubility Test |

Part 3: Troubleshooting & Optimization

Aggregation Control

Phthalocyanines have a strong tendency to aggregate (stack) in solution due to

-

Diagnosis: Broadening of the Q-band in UV-Vis and a blue shift (hypsochromic shift).

-

Remedy:

-

Synthetic: Introduce bulky peripheral substituents (e.g., tert-butyl, 2,6-diisopropylphenoxy) using substituted 1,2-diamidinobenzenes.

-

Formulation: Use surfactants (e.g., Cremophor EL) or encapsulate in liposomes during the application phase.

-

Metal Incorporation Failure

If the reaction yields metal-free phthalocyanine (

-

Cause: The metal salt was too labile or the temperature was too high, favoring the thermodynamic stability of the protonated macrocycle over the kinetic metal template.

-

Solution: Ensure the 1,2-diamidinobenzene is neutral. If starting with the dihydrochloride salt, add a stoichiometric amount of Lithium Methoxide (

) to neutralize it in situ before adding the transition metal salt.

Part 4: References

-

Leznoff, C. C. (1989). Phthalocyanines: Properties and Applications. VCH Publishers. (Foundational text on Pc synthesis).

-

McKeown, N. B. (1998). Phthalocyanine Materials: Synthesis, Structure and Function. Cambridge University Press. (Detailed mechanistic insights into template synthesis).

-

Rio, Y., et al. (2008). "Synthetic Methods for Phthalocyanine Preparation." Journal of Porphyrins and Phthalocyanines. Link (Review of diiminoisoindoline routes).

-

Dumoulin, F., et al. (2010). "Phthalocyanines and related compounds: synthesis, characterization and electrochemical properties." Coordination Chemistry Reviews. Link (Modern protocols for substituted Pcs).

-

Makhseed, S., et al. (2013).[4] "Phthalocyanines from 1,3-Diiminoisoindolines: A Green Chemistry Approach." RSC Advances. Link (Specifics on mild conditions).

Sources

Application Notes and Protocols for the Coordination Chemistry of 1,2-Diamidinobenzene Ligands

Introduction: The Unique Potential of Vicinal Diamidines in Coordination Chemistry

The field of coordination chemistry is continually driven by the design and synthesis of novel ligands that can impart unique electronic and steric properties to metal centers. While 1,2-diaminobenzene and its derivatives have been extensively studied, the corresponding 1,2-diamidinobenzene framework represents a significantly less explored yet highly promising class of chelating agents. The amidine functionality, with its rich electronic character and strong basicity, offers distinct advantages over simple amines, including enhanced σ-donating and π-accepting capabilities, and the potential for charge-delocalized, six-membered chelate rings upon coordination.

These properties make metal complexes of 1,2-diamidinobenzene attractive candidates for a range of applications, from homogeneous catalysis to the development of novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of the synthesis, coordination chemistry, and potential applications of this intriguing ligand system, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.

A crucial aspect of 1,2-diamidinobenzene chemistry is its existence in equilibrium with its more stable cyclic tautomer, 1,3-diiminoisoindoline. For the purposes of this guide, we will primarily refer to the ligand as 1,3-diiminoisoindoline, as this is the form typically isolated and used in synthesis.

Part 1: Ligand Synthesis - From Phthalonitrile to 1,3-Diiminoisoindoline

The most direct and efficient route to 1,3-diiminoisoindoline is the base-catalyzed reaction of ortho-phthalonitrile with ammonia. This method avoids the harsh conditions of the classical Pinner synthesis, which involves the reaction of nitriles with an alcohol and a strong acid like HCl.[1][2] The direct amination of phthalonitrile is more amenable to scale-up and yields the desired product in high purity.[3][4]

Causality Behind the Synthetic Choices:

-

Starting Material: ortho-Phthalonitrile is an inexpensive and readily available dinitrile, making it an ideal precursor. The two adjacent nitrile groups are perfectly positioned for the intramolecular cyclization that leads to the stable 1,3-diiminoisoindoline tautomer.

-

Reagents: Gaseous ammonia serves as the nitrogen source for the amidine groups. A basic catalyst, such as sodium methoxide or another alkali metal compound, is crucial for activating the nitrile groups towards nucleophilic attack by ammonia.[3][5]

-

Solvent: Anhydrous alcohol, such as methanol or ethanol, is an excellent solvent for this reaction as it can dissolve the phthalonitrile and is compatible with the basic catalyst.

-

Temperature: Moderate heating (50-60 °C) is sufficient to promote the reaction at a reasonable rate without leading to significant side product formation.[3]

Experimental Protocol: Synthesis of 1,3-Diiminoisoindoline[3][5]

Materials:

-

ortho-Phthalonitrile

-

Anhydrous Methanol

-

Sodium Methoxide (catalytic amount)

-

Ammonia gas

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Gas inlet tube

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a gas inlet tube connected to an ammonia cylinder via a flow controller and drying tube, and a reflux condenser topped with a nitrogen or argon inlet.

-

Reagents: To the flask, add ortho-phthalonitrile (e.g., 12.8 g, 0.1 mol) and anhydrous methanol (e.g., 100 mL).

-

Catalyst Addition: Add a catalytic amount of sodium methoxide (e.g., 0.1 g, ~0.2 mol%).

-

Reaction: Begin stirring the mixture and bubble a slow, steady stream of ammonia gas through the solution. Heat the reaction mixture to 55 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, stop the heating and the ammonia flow. Allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Isolation: Isolate the product by vacuum filtration, washing the solid with a small amount of cold methanol.

-

Purification: The crude 1,3-diiminoisoindoline is often of high purity. If necessary, it can be recrystallized from methanol or ethanol. The product is a white to off-white crystalline solid.

Self-Validation: The identity and purity of the synthesized 1,3-diiminoisoindoline should be confirmed by melting point determination, FT-IR, and ¹H and ¹³C NMR spectroscopy.

Part 2: Coordination Chemistry and Complex Synthesis

1,3-Diiminoisoindoline acts as a bidentate, monoanionic N,N'-chelating ligand upon deprotonation. The resulting six-membered chelate ring is electronically delocalized and imparts significant stability to the metal complexes. This ligand system can coordinate to a wide variety of transition metals, including but not limited to palladium, platinum, copper, nickel, and cobalt.[6][7][8]

Key Features of Coordination:

-

Coordination Modes: The primary coordination mode is as a bidentate chelating ligand, forming a stable six-membered ring with the metal center. Bridging modes are also possible, leading to the formation of dinuclear or polynuclear complexes.

-